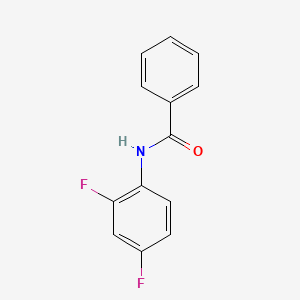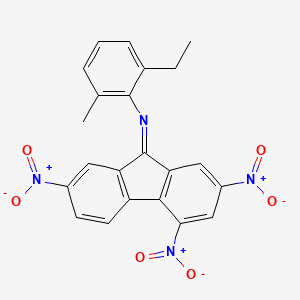
(9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine is a complex organic compound characterized by its unique molecular structure. This compound is part of the fluoren-9-imine family, known for their diverse applications in various scientific fields. The presence of nitro groups and a fluoren-9-imine core makes it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine typically involves multi-step organic reactions. The process may start with the nitration of fluorene to introduce nitro groups at specific positions. Subsequent steps involve the formation of the imine linkage through condensation reactions with appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and condensation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may have potential applications in biological research, particularly in studying the effects of nitroaromatic compounds on biological systems. Its interactions with enzymes and proteins could provide insights into biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mécanisme D'action
The mechanism by which (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine exerts its effects would depend on its interactions with molecular targets. The nitro groups may participate in redox reactions, while the imine linkage could interact with nucleophiles. These interactions could influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9E)-N-(2-Ethylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- (9E)-N-(6-Methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-dinitro-9H-fluoren-9-imine
Uniqueness
The unique combination of ethyl, methyl, and nitro groups in (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine distinguishes it from other similar compounds
Propriétés
Numéro CAS |
180142-96-5 |
|---|---|
Formule moléculaire |
C22H16N4O6 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)-2,4,7-trinitrofluoren-9-imine |
InChI |
InChI=1S/C22H16N4O6/c1-3-13-6-4-5-12(2)21(13)23-22-17-9-14(24(27)28)7-8-16(17)20-18(22)10-15(25(29)30)11-19(20)26(31)32/h4-11H,3H2,1-2H3 |
Clé InChI |
LFGXBBRLMSFXJD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


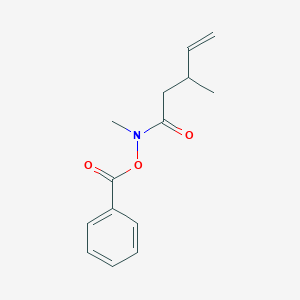
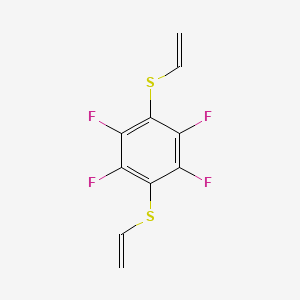
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
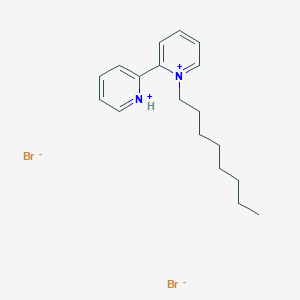
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
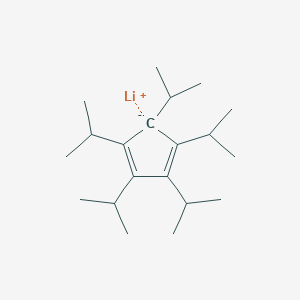
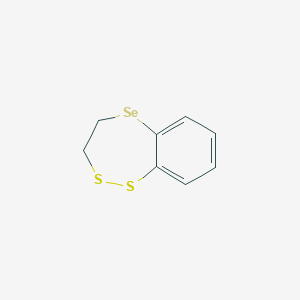
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
